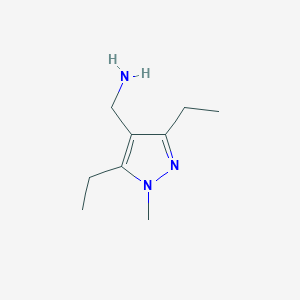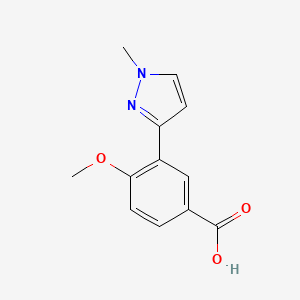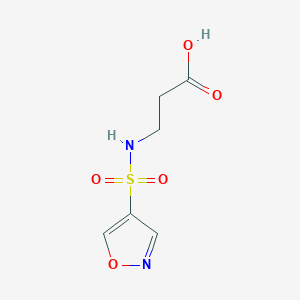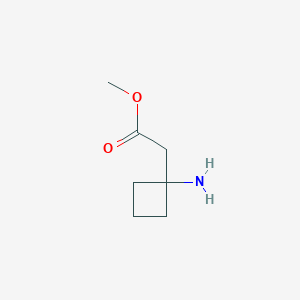![molecular formula C10H15ClN2O B1469872 [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride CAS No. 2034156-84-6](/img/structure/B1469872.png)
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
説明
“[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride” is a chemical compound that contains a pyridine ring and a pyrrolidine ring . The pyridine and pyrrolidine rings are common structures in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride” includes a pyridine ring and a pyrrolidine ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom . The pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds include the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine . The reaction conditions vary depending on the desired product .科学的研究の応用
Materials Science and Magnetic Properties
A study on hydrochloride crystals based on a similar pyridine derivative revealed the relationship between magnetic properties and crystal-stacking structures. The research found that certain crystal forms exhibit low magnetic susceptibilities due to the presence of diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. This suggests potential applications in the development of materials with specific magnetic properties (Yong, Zhang, & She, 2013).
Organic Synthesis and Protecting Groups
Another study focused on 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, highlighting its utility in organic synthesis. The research demonstrated that the compound could be selectively removed after polymerization, either chemically under alkaline conditions or thermally, making it a valuable tool for synthesizing complex organic molecules with precise functional group control (Elladiou & Patrickios, 2012).
Photocatalytic Activities
Compounds related to "[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride" have been investigated for their photocatalytic activities. For example, complexes involving pyridine-based ligands have been synthesized and tested for their ability to catalyze water reduction in photocatalytic systems. Such studies indicate the potential of pyridine derivatives in developing efficient photocatalytic materials for environmental and energy applications (Bachmann, Guttentag, Spingler, & Alberto, 2013).
将来の方向性
特性
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZBYBQTCQIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)









![3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride](/img/structure/B1469808.png)

